![molecular formula C15H22Cl2O3 B14207607 6-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]hexan-1-OL CAS No. 834155-53-2](/img/structure/B14207607.png)
6-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]hexan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]hexan-1-OL is an organic compound characterized by its complex structure, which includes chloromethyl, methoxy, and phenoxy groups attached to a hexanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]hexan-1-OL typically involves multiple steps, starting with the preparation of the core phenoxy structure. The chloromethyl groups are introduced through chloromethylation reactions, while the methoxy group is added via methylation. The final step involves the attachment of the hexanol chain through etherification or similar reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
6-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]hexan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloromethyl groups can be reduced to methyl groups.
Substitution: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloromethyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
6-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]hexan-1-OL has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the study of biochemical pathways and as a tool for modifying biological molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]hexan-1-OL involves its interaction with molecular targets through its functional groups. The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The methoxy and phenoxy groups contribute to the compound’s overall stability and reactivity.
類似化合物との比較
Similar Compounds
- 2,6-Bis(chloromethyl)-4-methylphenol
- 2,5-Bis(chloromethyl)-1-methoxy-4-(3′,7′-dimethyloctyloxy)benzene
- 2,5-Bis(chloromethyl)-1-methoxy-4-(2-ethylhexyloxy)benzene
Uniqueness
6-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]hexan-1-OL is unique due to its specific combination of functional groups and its hexanol backbone This structure provides a distinct set of chemical properties and reactivity patterns that differentiate it from similar compounds
特性
CAS番号 |
834155-53-2 |
|---|---|
分子式 |
C15H22Cl2O3 |
分子量 |
321.2 g/mol |
IUPAC名 |
6-[2,5-bis(chloromethyl)-4-methoxyphenoxy]hexan-1-ol |
InChI |
InChI=1S/C15H22Cl2O3/c1-19-14-8-13(11-17)15(9-12(14)10-16)20-7-5-3-2-4-6-18/h8-9,18H,2-7,10-11H2,1H3 |
InChIキー |
JMBQSVJLZUDRSR-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1)CCl)OCCCCCCO)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Chloro-2,4-bis[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14207524.png)
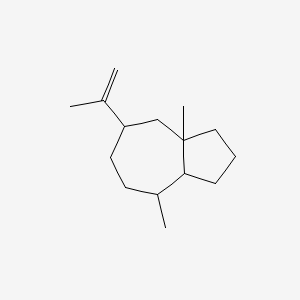
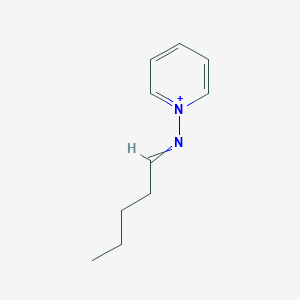
![N-[(3S)-2,6-dioxooxan-3-yl]benzamide](/img/structure/B14207535.png)
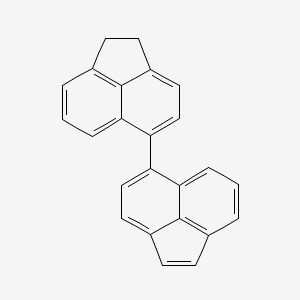
![Trimethyl[1-(methylsulfanyl)deca-1,7-dien-1-YL]silane](/img/structure/B14207559.png)
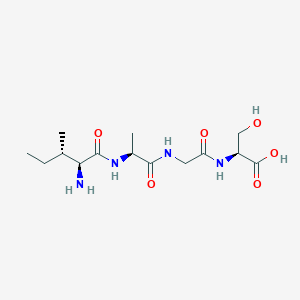
![N-[1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B14207567.png)
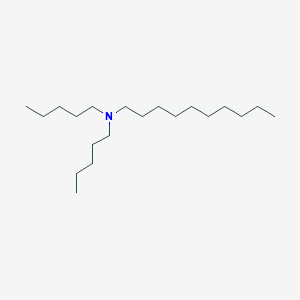
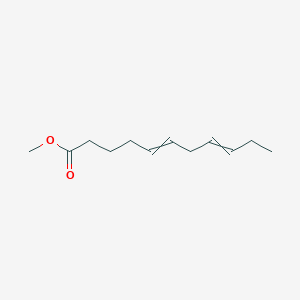
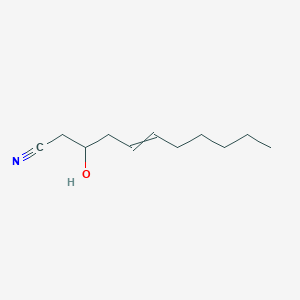

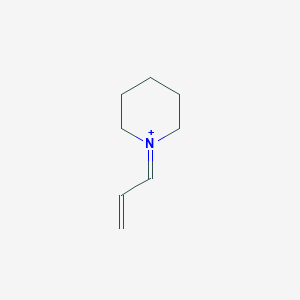
![2-Ethoxy-3-(2-phenylethyl)bicyclo[3.1.0]hexan-1-ol](/img/structure/B14207606.png)
